molecular formula C10H16N2S B13321313 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine

Katalognummer: B13321313
Molekulargewicht: 196.31 g/mol
InChI-Schlüssel: DDDDDNPINLXNKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and thiophene rings contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethyl and thiophene substituents. One common method involves the reaction of thiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then cyclized to form the pyrrolidine ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .

Analyse Chemischer Reaktionen

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various pathways, including those involved in neurotransmission and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine can be compared to other pyrrolidine and thiophene derivatives:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Eigenschaften

Molekularformel

C10H16N2S

Molekulargewicht

196.31 g/mol

IUPAC-Name

1-ethyl-2-thiophen-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C10H16N2S/c1-2-12-6-5-8(11)10(12)9-4-3-7-13-9/h3-4,7-8,10H,2,5-6,11H2,1H3

InChI-Schlüssel

DDDDDNPINLXNKL-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(C1C2=CC=CS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.